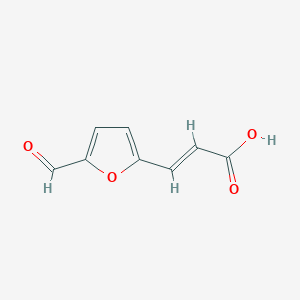

3-(5-formylfuran-2-yl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-formylfuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-5H,(H,10,11)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUHOWUXUZYZKP-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)C=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 5 Formylfuran 2 Yl Prop 2 Enoic Acid

Established Synthetic Routes to the Core Structure

The construction of the 3-(5-formylfuran-2-yl)prop-2-enoic acid framework is primarily achieved through multi-step synthetic sequences, with the Knoevenagel condensation being a key transformation.

Multi-Step Synthesis from Precursor Molecules

The most prominent and well-documented route to this compound involves the condensation of a suitable furan-based aldehyde with a compound containing an active methylene (B1212753) group, typically malonic acid. This approach builds the prop-2-enoic acid side chain onto a pre-existing furan (B31954) ring.

A key precursor for this synthesis is furan-2,5-dicarbaldehyde (B19676). The selective mono-condensation of this symmetrical dialdehyde (B1249045) with malonic acid is crucial for obtaining the desired product. The reaction is a variation of the Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent and catalyst, is often employed for reactions involving malonic acid and leads to simultaneous decarboxylation. wikipedia.org

The general reaction scheme involves heating furan-2,5-dicarbaldehyde with malonic acid in the presence of a basic catalyst, such as piperidine (B6355638) or pyridine. ias.ac.inmdpi.comscribd.com The careful control of reaction conditions, including stoichiometry, temperature, and reaction time, is essential to favor the formation of the mono-adduct over the di-adduct.

Table 1: Key Parameters in the Knoevenagel Condensation for the Synthesis of Furanacroleic Acids

| Parameter | Description | Typical Conditions | Rationale |

| Aldehyde | The furan-based starting material. | Furan-2,5-dicarbaldehyde | Provides the furan ring and one of the aldehyde groups. |

| Active Methylene Compound | The reactant that forms the prop-2-enoic acid chain. | Malonic acid | Reacts with the aldehyde to form the acrylic acid moiety after condensation and decarboxylation. |

| Catalyst | Typically a weak organic base. | Pyridine, Piperidine | Facilitates the deprotonation of the active methylene compound and promotes the condensation reaction. rsc.org |

| Solvent | The reaction medium. | Pyridine (can also act as a catalyst), Ethanol | Solubilizes the reactants and facilitates the reaction. |

| Temperature | The reaction temperature. | 80-115 °C | Provides the necessary activation energy for the condensation and subsequent decarboxylation. mdpi.com |

| Stoichiometry | The molar ratio of reactants. | Near equimolar or a slight excess of malonic acid | Controlling the ratio is critical for achieving selective mono-condensation on a dialdehyde. |

This table is a generalized representation based on typical Knoevenagel condensation conditions. Specific conditions for the selective synthesis of this compound may vary.

Direct Functionalization Approaches on Furan Ring Systems

Directly functionalizing a pre-formed furan ring to introduce the this compound structure in a single step is a more challenging but potentially more atom-economical approach. While specific examples for this exact molecule are not widely reported, analogous transformations provide insight into potential strategies.

One hypothetical approach could involve a palladium-catalyzed Heck reaction. organic-chemistry.org This would require a suitable furan precursor, such as a 5-formyl-2-halofuran, which could then be coupled with acrylic acid or one of its esters. The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide and an alkene. organic-chemistry.org The success of this approach would depend on the availability of the starting halofuran and the optimization of reaction conditions to ensure high yield and selectivity.

Another potential direct functionalization route could be the direct carboxylation of a furan derivative. Research into the direct carboxylation of 2-furoic acid to form furan-2,5-dicarboxylic acid has been explored, suggesting that C-H activation on the furan ring is feasible under certain conditions. researchgate.net A similar strategy, if adapted for the introduction of an acrylic acid moiety, could offer a more direct synthesis. However, achieving the required regioselectivity and functional group tolerance would be a significant synthetic challenge.

Novel and Sustainable Synthetic Strategies

In line with the growing emphasis on environmentally friendly chemical processes, research is being directed towards developing more sustainable methods for the synthesis of furan-based compounds.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound primarily focuses on the Knoevenagel condensation step. Traditional methods often utilize pyridine as both a solvent and catalyst, which is effective but raises environmental and health concerns. rsc.org

Modern approaches aim to replace pyridine with more benign alternatives. This includes the use of solvent-free reaction conditions, where the reactants are ground together, often with a solid catalyst. scilit.com Water has also been explored as a green solvent for Knoevenagel condensations, facilitated by the use of water-tolerant catalysts. mdpi.com The use of bio-based catalysts, such as those derived from agro-waste, is another emerging area of interest. rsc.org These catalysts are often inexpensive, readily available, and biodegradable.

Catalyst Development for Efficient Production

The development of new and efficient catalysts is central to improving the sustainability of the synthesis of this compound. For the Knoevenagel condensation, a wide range of heterogeneous catalysts have been investigated to replace traditional homogeneous bases. These include:

Metal oxides and mixed metal oxides: These solid catalysts can be easily separated from the reaction mixture and often reused. nih.gov

Functionalized mesoporous silica (B1680970): These materials offer high surface areas and can be tailored with basic functional groups to enhance catalytic activity. nih.gov

Ionic liquids: These can act as both solvents and catalysts and are known for their low volatility and thermal stability. nih.govrsc.org

Nanocatalysts: Nanoparticles, such as calcium ferrite, have been shown to be highly efficient catalysts for Knoevenagel condensations, often under mild reaction conditions. orientjchem.orgbenthamdirect.com

Table 2: Examples of Sustainable Catalysts for Knoevenagel Condensation

| Catalyst Type | Example | Advantages |

| Heterogeneous Solid Base | Calcium Ferrite Nanoparticles | Reusable, environmentally friendly, high efficiency. orientjchem.org |

| Ionic Liquid | [C4dabco][BF4] | Acts as both catalyst and solvent, can be recycled. mdpi.com |

| Bio-based Catalyst | Water Extract of Banana Ash | Inexpensive, biodegradable, green. benthamdirect.com |

| Amine-functionalized Polymers | Polymer-supported piperidine | Easy separation and reuse of the catalyst. |

This table provides examples of catalyst types that have been successfully used in Knoevenagel condensations and represent a move towards more sustainable synthetic methods.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up and automation. rsc.org For the synthesis of this compound, flow chemistry could be particularly beneficial for controlling the selective mono-condensation of furan-2,5-dicarbaldehyde.

In a flow setup, the reactants can be pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. By precisely controlling the residence time, temperature, and stoichiometry, it may be possible to achieve higher selectivity for the desired mono-functionalized product compared to batch reactions. ox.ac.uk The use of microreactors can further enhance mixing and heat transfer, leading to faster reaction times and higher yields. While specific applications of flow chemistry for the synthesis of this particular molecule are not yet widely reported, the principles have been successfully applied to other selective condensation reactions. researchgate.net

Functional Group Interconversions and Derivatization

The chemical reactivity of this compound is dictated by the interplay of its three primary functional groups: the aldehyde (formyl), the carboxylic acid, and the carbon-carbon double bond, all attached to a central furan scaffold.

Reactions Involving the Formyl Group

The formyl group is a versatile handle for a variety of chemical modifications, including reductions, oxidations, and imine formations.

Reductions: The selective reduction of the formyl group in the presence of the prop-2-enoic acid moiety can be challenging due to the potential for conjugate reduction of the double bond or reduction of the carboxylic acid. However, chemoselective reducing agents can achieve the desired transformation. For instance, sodium borohydride (B1222165) in the presence of a cerium(III) chloride (Luche reduction) is known to selectively reduce aldehydes in the presence of enones. While direct studies on this compound are not prevalent, analogous reductions on furan derivatives suggest that reagents like 2-phenylbenzimidazoline, generated in situ, can selectively reduce conjugated double bonds while leaving other functional groups like nitro and cyano groups intact, highlighting the potential for chemoselective reductions in this system. researchgate.net

Oxidations: The formyl group can be readily oxidized to a carboxylic acid, yielding 3-(5-carboxyfuran-2-yl)prop-2-enoic acid. Various oxidizing agents can be employed for this purpose, including potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or milder reagents like silver(I) oxide. In related furan systems, such as the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), catalytic systems based on copper/cerium oxides have been shown to selectively oxidize the formyl group to a carboxylic acid. nih.gov Similarly, Co/Mn acetate (B1210297) in combination with N-hydroxyimides can effectively catalyze the oxidation of the formyl group in 5-formyl-2-furancarboxylic acid (FFCA) to the corresponding dicarboxylic acid. nih.gov

Imine Formation: The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. For example, the condensation of furanic aldehydes like 5-hydroxymethylfurfural (HMF) with primary amines proceeds efficiently in solvents like methanol (B129727) to yield the corresponding imines. nih.gov This reactivity is expected to be directly applicable to this compound, allowing for the introduction of a wide range of substituents via the amine component.

| Reaction Type | Reagent/Conditions | Product Functional Group |

| Reduction | NaBH4/CeCl3 | Hydroxymethyl |

| Oxidation | KMnO4 or Catalytic O2 | Carboxylic Acid |

| Imine Formation | R-NH2, Acid Catalyst | Imine (Schiff Base) |

Reactions Involving the Prop-2-enoic Acid Moiety

The prop-2-enoic acid moiety, an α,β-unsaturated carboxylic acid, is susceptible to reactions at the carboxylic acid group and the carbon-carbon double bond.

Esterification: The carboxylic acid group can be converted to an ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. This is a standard transformation for carboxylic acids.

Amidation: The carboxylic acid can also be converted to an amide. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct amidation by heating the carboxylic acid with an amine is also possible but often requires harsh conditions.

Michael Additions: The electron-withdrawing nature of the carboxylic acid group activates the carbon-carbon double bond for conjugate addition (Michael addition) of nucleophiles. A notable example is the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH), which proceeds via the addition of the arene to the β-carbon of the propenoic acid moiety. nih.gov This demonstrates the electrophilic nature of the double bond in this system.

| Reaction Type | Reagent/Conditions | Site of Reaction |

| Esterification | R-OH, H+ | Carboxylic Acid |

| Amidation | 1. SOCl2, 2. R2NH | Carboxylic Acid |

| Michael Addition | Arene, TfOH | Carbon-Carbon Double Bond |

Ring Functionalization and Heterocyclic Modifications

The furan ring itself can undergo electrophilic substitution reactions, although the presence of deactivating (formyl and prop-2-enoic acid) groups can influence the reactivity and regioselectivity.

Nitration: The nitration of furan derivatives is a well-established process. Typically, a mixture of fuming nitric acid and acetic anhydride (B1165640) is used. For furan itself, this reaction yields 2-nitrofuran. In the case of this compound, the electrophilic nitronium ion would be directed by the existing substituents. The furan ring is sensitive to strong acids, so careful control of reaction conditions is necessary to avoid ring-opening or polymerization. nih.gov

Halogenation: Halogenation of furans can be achieved using elemental halogens (e.g., Br2, Cl2) at low temperatures. However, due to the high reactivity of the furan ring, polysubstitution is a common side reaction. Milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can provide better control and selectivity. The reaction proceeds via an electrophilic addition-elimination mechanism. researchgate.net The position of halogenation on the this compound ring would depend on the directing effects of the existing substituents.

Stereochemical Control in Synthesis and Transformations

Stereochemical control is a critical aspect of modern organic synthesis, and the structure of this compound presents opportunities for both regioselective and stereoselective transformations.

Regioselective Synthesis of Isomeric Derivatives

The synthesis of 3-(furan-2-yl)propenoic acid derivatives is often accomplished through the Knoevenagel-Doebner condensation of a furan-2-carbaldehyde with malonic acid. This reaction typically yields the thermodynamically more stable (E)-isomer as the major product. nih.gov The formation of the (Z)-isomer can sometimes be observed, but the (E)-isomer is generally favored.

Stereoselective Formation of Chiral Centers

The carbon-carbon double bond in the prop-2-enoic acid moiety offers a site for the creation of new chiral centers.

Stereoselective Michael Additions: Asymmetric Michael additions to α,β-unsaturated carboxylic acids can be achieved using chiral catalysts. For example, chiral bifunctional thiourea (B124793) and arylboronic acid catalysts have been developed for the asymmetric aza-Michael addition of hydroxylamine (B1172632) derivatives and the thia-Michael addition of arylthiols to α,β-unsaturated carboxylic acids. nih.gov Such methodologies could potentially be applied to this compound to generate enantioenriched products.

Stereoselective Cycloadditions: The furan ring can participate as a diene in Diels-Alder reactions, and the prop-2-enoic acid double bond can act as a dienophile in [2+2] photocycloaddition reactions. For instance, trans-3-(2-furyl)acrylic acid has been shown to undergo a [2+2] photocycloaddition dimerization to form cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid, demonstrating a degree of stereocontrol in the formation of the cyclobutane (B1203170) ring. und.edu

Molecular Level Investigations of 3 5 Formylfuran 2 Yl Prop 2 Enoic Acid in Biological Systems

Structure-Activity Relationship (SAR) Studies for Molecular Interaction EnhancementWithout primary research on its biological activity, no structure-activity relationship studies for 3-(5-formylfuran-2-yl)prop-2-enoic acid have been conducted or published.

Future research is necessary to elucidate the potential biological activities and molecular interactions of this compound.

Computational Chemistry and Theoretical Investigations of 3 5 Formylfuran 2 Yl Prop 2 Enoic Acid

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational methods are instrumental in elucidating this electronic architecture and predicting how the molecule will behave in chemical reactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. This method allows for the calculation of various molecular attributes by focusing on the electron density. For furan (B31954) derivatives, DFT calculations are employed to estimate electrophilic properties and reactivity. mdpi.comresearchgate.net Studies on related 3-(furan-2-yl)propenoic acid derivatives have utilized DFT to understand their geometric structure, vibrational frequencies, and electronic characteristics. bhu.ac.in

DFT calculations can determine optimized molecular geometry, bond lengths, and bond angles. For instance, in a study on a chalcone (B49325) derivative containing a dihydrobenzofuran moiety, DFT at the B3LYP/6-311G(d,p) level of theory was used to inspect these structural parameters. bhu.ac.in Such calculations for 3-(5-formylfuran-2-yl)prop-2-enoic acid would reveal the planarity of the furan ring and the acrylic acid side chain, as well as the electronic influence of the formyl and carboxylic acid groups on the conjugated system. Furthermore, DFT is used to calculate Mulliken atomic charges and create molecular electrostatic potential maps, which help in understanding chemical behavior. bhu.ac.in

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive.

For furan-containing compounds, FMO analysis helps to characterize chemical reactivity. malayajournal.org The distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack. In a typical analysis of a molecule like this compound, the HOMO would likely be distributed across the furan ring and the propenoic acid double bond, while the LUMO might be concentrated on the electron-withdrawing formyl and carboxyl groups. This distribution indicates that the furan ring system acts as the primary electron donor, while the substituents are electron acceptors, facilitating charge transfer within the molecule. malayajournal.org

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

| Parameter | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic character of the molecule. |

This interactive table outlines key parameters calculated in FMO analysis.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and flexibility. For a molecule like this compound, MD simulations can explore the rotational freedom around the single bonds connecting the furan ring to the acrylic acid moiety.

These simulations can reveal the most stable conformations (arrangements in space) of the molecule in different environments, such as in a vacuum or in a solvent. Understanding the conformational landscape is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into the active site of a protein. MD studies on related complex molecules have shown that stable binding can be maintained throughout a simulation, indicating a favorable interaction. nih.gov

In Silico Docking Studies with Biological Macromolecules

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. researchgate.net

For this compound, docking studies could be performed to investigate its potential to inhibit specific enzymes. Furan-based compounds have been docked against various targets to explore their therapeutic potential. researchgate.net For example, furan chalcone derivatives have shown inhibitory activity against the urease enzyme, and docking studies have helped to elucidate the binding interactions. mdpi.com The analysis of molecular interactions reveals how the ligand binds to active-site residues of the enzyme, often through hydrogen bonds and other non-covalent interactions. mdpi.com The results are typically reported as a binding affinity or docking score (e.g., in kcal/mol), with lower values indicating a more stable interaction. researchgate.netnih.gov

| Compound Class | Target Protein | Reported Binding Affinity (kcal/mol) |

| Furan Chalcone Derivative (4h) | Urease | High (specific value not stated, but stronger than reference) mdpi.com |

| Thiazolidinedione Derivative (S-16) | PPARγ | -9.02 researchgate.net |

| Phenylhydrazono Phenoxyquinolone | α-amylase | High (specific value not stated) nih.gov |

| Chalcone Derivative (CY3) | DHFR | -7.07 nih.gov |

This interactive table shows examples of binding affinities from docking studies of various furan-containing and related heterocyclic compounds against different biological targets.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Theoretical or in vitro Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By developing a QSAR model, the activity of new, untested compounds can be predicted based solely on their structural properties.

To develop a QSAR model for a series of furan derivatives, including this compound, researchers would first synthesize a library of related compounds and measure their biological activity (e.g., enzyme inhibition). Then, various molecular descriptors (physicochemical, topological, electronic) would be calculated for each compound. Statistical methods are then used to build an equation that correlates these descriptors with the observed activity.

Such models are valuable for prioritizing which new derivatives to synthesize and test, thereby saving time and resources in the drug discovery process. For instance, a structure-activity relationship (SAR) study on furan chalcones revealed that the presence and position of chloro-substituents on a phenyl ring were crucial for urease inhibition, identifying them as potential lead compounds. mdpi.com This qualitative SAR can be extended into a quantitative QSAR model for more precise predictions.

Advanced Analytical Methodologies in Research on 3 5 Formylfuran 2 Yl Prop 2 Enoic Acid

Spectroscopic Techniques for Structural Elucidation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of 3-(5-formylfuran-2-yl)prop-2-enoic acid derivatives. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the complete assignment of a molecule's constitution.

In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of proton signals reveal the electronic environment and connectivity of hydrogen atoms. For a typical derivative, the aldehydic proton appears as a singlet in the downfield region (δ 9.5-9.7 ppm). The protons on the furan (B31954) ring typically appear as doublets, as do the vinylic protons of the prop-2-enoic acid chain, with their coupling constants indicating their cis or trans configuration. nih.govnih.gov

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The carbonyl carbons of the aldehyde and carboxylic acid functionalities are particularly distinct, appearing at the most downfield shifts (typically >160 ppm). nih.govmdpi.com The carbon atoms of the furan ring and the alkene group resonate in the intermediate region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to unambiguously assign proton and carbon signals by identifying spin-spin couplings between protons and direct one-bond correlations between protons and carbons, respectively. mdpi.com

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.6 | Singlet | ~178 |

| Carboxyl (-COOH) | ~12.0 (broad) | Singlet | ~168 |

| Furan C5-CHO | - | - | ~153 |

| Furan C2-CH= | - | - | ~158 |

| Furan H3/H4 | ~6.8 - 7.5 | Doublet | ~110 - 125 |

| Vinylic α-CH | ~6.4 | Doublet | ~118 |

| Vinylic β-CH | ~7.6 | Doublet | ~135 |

Note: Actual chemical shifts can vary depending on the solvent and the specific nature of the derivative.

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are critical for confirming molecular weights and identifying novel derivatives or metabolites. mdpi.com

HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, which is a crucial step in its identification. nih.govmdpi.com For example, HRMS can readily distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of its different parts. This is particularly valuable for identifying metabolites where a parent drug or compound has been modified by biological processes (e.g., hydroxylation, glucuronidation). The fragmentation of the furan ring, the prop-2-enoic acid side chain, and any substituents provides a structural fingerprint for identification. mdpi.comnih.gov

| Derivative Example | Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|---|

| 4-(5-((3-phenylureido)methyl)furan-2-yl)benzoic Acid | C₁₉H₁₆N₂O₄ | [M+Na]⁺ | 359.0968 | 359.0965 |

| 3-(5-Methylfuran-2-yl)-1,3-diphenylprop-2-en-1-one | C₂₀H₁₇O₂ | [M+H]⁺ | 289.1223 | 289.1228 |

Data sourced from related furan derivative studies for illustrative purposes. nih.govmdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used for the rapid and non-destructive identification of functional groups within a molecule. These techniques measure the vibrational frequencies of chemical bonds.

IR spectroscopy is particularly sensitive to polar bonds and provides clear signals for the key functional groups in this compound. The spectrum will be dominated by a very broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). libretexts.org Sharp, strong peaks will indicate the C=O stretches of the aldehyde (~1680 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹). libretexts.org The C=C stretching vibrations of the alkene and the furan ring appear in the 1500-1650 cm⁻¹ region. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. It is often more sensitive to non-polar, symmetric bonds. Therefore, it can provide strong signals for the C=C bonds of the furan ring and the alkene chain, which may be weaker in the IR spectrum. chemicalpapers.comglobalresearchonline.net The C≡N stretch in nitrile derivatives, for instance, often gives a strong and characteristic Raman signal. chemicalpapers.com

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Aldehyde | C=O stretch | 1670 - 1690 | Strong |

| Aldehyde | C-H stretch | 2800 - 2900 & 2700 - 2800 | Medium (2 peaks) |

| Alkene & Furan | C=C stretch | 1500 - 1650 | Medium-Variable |

| Furan Ring | C-O-C stretch | 1050 - 1250 | Strong |

Chromatographic Separations for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and preparative isolation of non-volatile compounds like this compound and its derivatives. Developing a robust HPLC method is a critical step in its analysis.

Method development typically involves optimizing several key parameters. Reversed-phase HPLC (RP-HPLC) is most common, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.netpensoft.net The mobile phase often consists of a mixture of water (acidified with formic acid or phosphoric acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). pensoft.netpensoft.net An isocratic elution (constant mobile phase composition) may be sufficient for simple mixtures, while a gradient elution (changing composition over time) is used for complex samples to ensure adequate separation of all components. researchgate.net Detection is commonly performed using a UV-Vis detector, set to a wavelength where the compound exhibits strong absorbance, typically in the 220-330 nm range due to the conjugated system. chemicalpapers.compensoft.net

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic (e.g., 50:50 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

Parameters are based on methods developed for similar propanoic acid derivatives. researchgate.netpensoft.netpensoft.net

While this compound itself has low volatility and is unsuitable for direct Gas Chromatography (GC) analysis, its volatile derivatives can be effectively analyzed using this technique. Derivatization, such as conversion to a methyl or ethyl ester, is a common strategy to increase volatility and thermal stability.

GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing complex mixtures of volatile furan derivatives. nih.govrestek.com The separation is achieved on a capillary column, such as an HP-5MS, which has a non-polar stationary phase. mdpi.comnih.gov A temperature program is employed, where the column temperature is gradually increased to elute compounds with different boiling points at different times. mdpi.com For trace analysis, sample introduction techniques like headspace (HS) or solid-phase microextraction (SPME) can be used to extract and concentrate the volatile derivatives from a sample matrix before injection into the GC system. mdpi.comrestek.com

| Parameter | Typical Condition |

|---|---|

| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280 °C |

| Temperature Program | Initial 35°C, ramp to 200°C at 20°C/min |

| Detector | Mass Spectrometer (MS) |

| Sample Preparation | Esterification followed by SPME |

Conditions adapted from established methods for analyzing various furan derivatives. mdpi.comresearchgate.net

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation and analysis of complex mixtures, offering advantages in terms of speed, efficiency, and environmental friendliness over traditional high-performance liquid chromatography (HPLC). While specific SFC applications for the direct analysis of this compound are not extensively documented in publicly available literature, the principles of SFC are well-suited for the separation of polar compounds like furan derivatives. The technique utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, resulting in a supercritical fluid with unique solvating properties.

The polarity of this compound, stemming from its carboxylic acid and aldehyde functionalities, necessitates the use of polar co-solvents (modifiers) such as methanol, ethanol, or acetonitrile to be mixed with the supercritical CO2 to achieve adequate retention and separation on a variety of stationary phases. The choice of stationary phase is also critical, with polar phases like those bonded with amino, cyano, or diol functional groups often being employed for the analysis of polar analytes.

Research on structurally similar compounds, such as various lignin-derived phenolics, has demonstrated the utility of ultra-high-performance supercritical fluid chromatography (UHPSFC) coupled with mass spectrometry (MS). nih.gov This approach allows for the rapid and efficient separation of compounds with varying polarities. For instance, a study on lignin-derived compounds utilized various SFC columns with modern stationary phase technology to optimize the separation of a broad range of phenolics. nih.gov Such methodologies could be readily adapted for the analysis of this compound and its related impurities or metabolites.

Table 1: Illustrative SFC Method Parameters for Analysis of Polar Furan Derivatives (Hypothetical)

| Parameter | Condition |

| Column | Diol-bonded silica (B1680970), 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | Supercritical CO2 (A) and Methanol (B) |

| Gradient | 5% to 40% B in 5 minutes |

| Flow Rate | 1.5 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 280 nm or Mass Spectrometry (ESI+) |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical reactivity and physical properties.

In a hypothetical crystalline derivative of this compound, one would expect to observe specific intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. These interactions would play a significant role in the formation of the crystal lattice. The planarity of the furan ring and the conjugated system of the prop-2-enoic acid side chain would also be key features of interest.

Table 2: Representative Crystallographic Data for a Furan-Containing Carboxylic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (˚) | 98.76 |

| Volume (ų) | 1018.9 |

| Z | 4 |

| Hydrogen Bonds | O-H···O, C-H···O |

Note: Data presented is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods are highly sensitive techniques used to investigate the oxidation and reduction (redox) behavior of chemical compounds. The redox properties of this compound are of interest due to the presence of both an aldehyde and a carboxylic acid group attached to the furan ring, both of which can be electrochemically active.

The aldehyde group can be oxidized to a carboxylic acid and reduced to an alcohol. The furan ring itself can also undergo electrochemical reactions. The extended conjugation from the furan ring through the acrylic acid side chain can influence the potentials at which these redox processes occur.

Studies on related furan compounds have shed light on their electrochemical behavior. For instance, the electrochemical synthesis of 2,5-furandicarboxylic acid from furfural (B47365) derivatives has been explored, demonstrating the feasibility of electrochemically modifying the functional groups on the furan ring. acs.org Furthermore, the selective electrooxidation of 5-hydroxymethylfurfural (B1680220) to 5-formyl-furan-2-formic acid highlights the ability to target specific functional groups under controlled electrochemical conditions. nih.gov

Techniques such as cyclic voltammetry could be employed to study the redox behavior of this compound. A cyclic voltammogram would reveal the oxidation and reduction potentials of the molecule, providing insights into its electronic structure and reactivity. The data obtained from such studies can be valuable for developing synthetic routes or understanding its potential role in biological systems where redox processes are prevalent.

Table 3: Expected Redox Potentials for this compound (Hypothetical)

| Process | Potential (V vs. Ag/AgCl) | Technique |

| Oxidation of Aldehyde | +0.8 to +1.2 | Cyclic Voltammetry |

| Reduction of Aldehyde | -0.7 to -1.1 | Cyclic Voltammetry |

| Reduction of Carboxylic Acid | < -1.5 | Cyclic Voltammetry |

Note: The potential values are illustrative and would be dependent on experimental conditions such as pH, solvent, and electrode material.

Potential Academic Applications and Future Research Directions for 3 5 Formylfuran 2 Yl Prop 2 Enoic Acid

Role as a Versatile Synthetic Building Block in Organic Synthesis

3-(5-formylfuran-2-yl)prop-2-enoic acid, a derivative of biomass-derived platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), is a molecule of significant interest in organic synthesis. mdpi.comresearchgate.net Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group attached to a furan (B31954) ring, makes it a highly versatile precursor for creating a wide array of more complex molecules. mdpi.com

Precursor for Novel Heterocyclic Compounds

The unique arrangement of functional groups in this compound allows it to be a key starting material for the synthesis of various heterocyclic compounds. Furan derivatives are integral to many natural products and approved pharmaceutical drugs. nih.gov The reactivity of the aldehyde and the carboxylic acid groups, along with the furan ring itself, can be exploited to construct new ring systems. For instance, furanones can serve as precursors for furo[3,4-b] nih.govresearchgate.netdiazepines, a class of compounds with structural similarities to psychotherapeutic benzodiazepines. nih.gov

The general synthetic utility of furans is well-established, with numerous methods available for their synthesis and modification, such as the Paal-Knorr furan synthesis. organic-chemistry.org These methods can be adapted to derivatives like this compound to generate libraries of novel heterocyclic structures for biological screening. For example, the reaction of furan derivatives with binucleophilic reagents is a common strategy for building fused heterocyclic systems, such as triazolothiadiazines. researchgate.net Furthermore, the aldehyde group can react with reagents like hydrazines to form pyrazoline derivatives, which are known to possess a wide range of biological activities, including antibacterial and antifungal properties. nih.gov

Intermediate in Complex Molecule Synthesis

Beyond the synthesis of novel heterocycles, this compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecular architectures. The carbon-carbon double bond can undergo reactions like hydroarylation when activated by strong acids, leading to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov This reaction demonstrates the compound's utility in building complex carbon skeletons.

The furan nucleus itself can be a precursor to other functionalities. Through reactions like oxidative dearomatization, furan-containing compounds can be transformed into highly functionalized open-chain structures, such as 2-ene-1,4,7-triones, which can then undergo further cyclizations. nih.gov This demonstrates a pathway from a stable aromatic system to a reactive intermediate ripe for further synthetic elaboration. The development of synthetic methods utilizing biomass-derived furans is a key goal for sustainable chemistry, aiming to produce fine chemicals, pharmaceuticals, and materials from renewable sources. mdpi.comresearchgate.net

Exploration in Materials Science Research

Furan-based compounds are gaining significant attention as renewable building blocks for advanced materials, offering a sustainable alternative to petroleum-based chemicals. researchgate.net The rigid structure of the furan ring can impart desirable thermal and mechanical properties to polymers. rsc.orgresearchgate.net

Monomer for Polymer Synthesis (e.g., bio-based polymers)

This compound is part of a larger family of furanic compounds derived from 5-hydroxymethylfurfural (HMF) that are being explored as monomers for bio-based polymers. researchgate.netresearchgate.net Key HMF derivatives used in polymer synthesis include 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF). acs.orgrsc.orgsemanticscholar.org These monomers are used to produce polyesters, such as polyethylene (B3416737) furanoate (PEF), which is considered a promising bio-based alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). semanticscholar.orgscispace.com

The aldehyde and carboxylic acid functionalities on this compound offer potential handles for polymerization reactions. For example, the carboxylic acid can be used in polycondensation reactions to form polyesters, while the aldehyde could be used to form other types of polymers like poly-Schiff bases. The presence of the furan ring is expected to enhance the thermal stability and rigidity of the resulting polymers. rsc.org The development of efficient synthesis methods for furan-based conjugated polymers is also an active area of research, with applications in organic semiconducting materials. rsc.org

Table 1: Key Furan-Based Monomers for Polymer Synthesis

| Monomer Name | Abbreviation | Source | Resulting Polymer Class |

|---|---|---|---|

| 2,5-Furandicarboxylic acid | FDCA | 5-Hydroxymethylfurfural (HMF) | Polyesters, Polyamides nih.govresearchgate.net |

| 2,5-Bis(hydroxymethyl)furan | BHMF | 5-Hydroxymethylfurfural (HMF) | Polyesters, Polyurethanes acs.orgsemanticscholar.org |

| 2,5-Diformylfuran | DFF | 5-Hydroxymethylfurfural (HMF) | Poly-Schiff bases, Copolymers researchgate.netresearchgate.net |

Ligand in Coordination Chemistry

The oxygen atom in the furan ring and the oxygen atoms of the carboxyl and formyl groups in this compound can act as coordination sites for metal ions. Furan-containing molecules have been successfully used as ligands to create complex coordination compounds and metal clusters. sc.eduresearchgate.net For example, furan-containing aroylhydrazonic ligands have been used to synthesize copper(II) complexes. rsc.org The geometry and electronic properties of these metal complexes can be tuned by modifying the ligand structure, which is crucial for applications in catalysis and materials science. nih.govresearchgate.net Macrocyclic ligands incorporating furan groups have also been prepared to complex various metal ions. acs.org The resulting metal complexes have potential applications ranging from medicinal chemistry to materials with unique magnetic or photophysical properties. nih.gov

Applications in Agrochemical Research in vitro

Furan derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties. utripoli.edu.lyresearchgate.net This makes them attractive candidates for agrochemical research.

In vitro studies have shown that various furan-containing compounds exhibit significant antifungal activity against a range of plant pathogenic fungi. nih.govfrontiersin.org For example, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been designed as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. nih.gov Some of these compounds showed remarkable activity against Sclerotinia sclerotiorum, a widespread plant pathogen. nih.gov

Similarly, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which can be synthesized from furan-2-yl-propenoic acids, have demonstrated good antimicrobial activity against the yeast-like fungus Candida albicans as well as bacteria like Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.comresearchgate.netnih.gov Other synthesized carbamothioyl-furan-2-carboxamide derivatives have also shown significant in vitro activity against various bacterial and fungal strains. nih.gov The diverse structures that can be generated from furan-based scaffolds allow for the development of new potential agrochemicals with tailored activities. utripoli.edu.ly

Table 2: Examples of in vitro Antifungal Activity of Furan Derivatives

| Furan Derivative Class | Target Pathogen(s) | Observed Effect | Reference |

|---|---|---|---|

| Thiophene/furan-1,3,4-oxadiazole carboxamides | Sclerotinia sclerotiorum | Potent inhibition, EC50 values as low as 0.140 mg/L | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | High antimicrobial activity at 64 µg/mL | mdpi.com |

| Griseofulvin (a benzofuran) | Botrytis cinerea, Colletotrichum orbiculare | Potent activity with EC50 values of 0.6 and 1.4 μM, respectively | frontiersin.org |

| 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid | Fusarium graminearum | Potent antifungal activity with a MIC value of 102.6 μM | frontiersin.org |

Development of Advanced Catalytic Systems utilizing Derivatives

The functional groups present in this compound make its derivatives prime candidates for the development of advanced catalytic systems. The furan core, in particular, is a key structural motif that can be tailored for various catalytic applications. Research into related furan compounds, such as furfural and 5-hydroxymethylfurfural (HMF), has paved the way for exploring the catalytic potential of their derivatives. nih.gov

One promising area of research is the use of this compound derivatives as ligands for transition metal catalysts. The oxygen atom in the furan ring and the carboxylic acid group can act as coordination sites for metal ions, leading to the formation of stable catalytic complexes. These complexes could find applications in a variety of organic transformations, including hydrogenation, oxidation, and carbon-carbon coupling reactions. The specific electronic properties of the furan ring can influence the activity and selectivity of the metal center.

Furthermore, the aldehyde and carboxylic acid functionalities can be chemically modified to introduce other coordinating groups, allowing for the synthesis of a diverse library of ligands. For instance, the aldehyde group can be converted into an imine or an oxime, while the carboxylic acid can be transformed into an ester or an amide. These modifications would allow for fine-tuning of the steric and electronic properties of the resulting ligands, enabling the development of highly selective catalysts for specific reactions.

Another avenue for the application of this compound derivatives is in the field of organocatalysis. The inherent functionality of the molecule can be exploited to design new organocatalysts for various asymmetric transformations. For example, chiral derivatives could be synthesized and employed as catalysts in enantioselective reactions, which are of significant importance in the pharmaceutical and fine chemical industries.

The development of heterogeneous catalysts based on derivatives of this compound is also a viable research direction. The compound or its derivatives could be immobilized on solid supports, such as silica (B1680970) or polymers, to create recyclable and more environmentally friendly catalytic systems.

| Derivative Type | Potential Catalytic Application | Key Functional Groups Involved | Catalyst Type |

|---|---|---|---|

| Metal Complexes | Hydrogenation, Oxidation, C-C Coupling | Furan oxygen, Carboxylic acid | Homogeneous |

| Modified Ligands (e.g., imines, amides) | Fine-tuning of selectivity and activity | Aldehyde, Carboxylic acid | Homogeneous |

| Chiral Derivatives | Asymmetric Synthesis | Entire chiral molecular scaffold | Organocatalysis |

| Immobilized Derivatives | Recyclable Catalytic Systems | Various functional groups for grafting | Heterogeneous |

Future Perspectives in Sustainable Chemical Production

The imperative for a circular economy and the reduction of reliance on fossil fuels has positioned biomass-derived chemicals like this compound as key players in the future of chemical production. nih.gov Its origin from renewable resources makes it an attractive building block for the synthesis of a wide range of sustainable products.

A significant future perspective lies in the utilization of this compound as a monomer for the production of novel bio-based polymers. The presence of both a carboxylic acid and an aldehyde group, along with the reactive furan ring, offers multiple polymerization pathways. For instance, the carboxylic acid can undergo condensation polymerization with diols or diamines to produce polyesters and polyamides, respectively. The aldehyde group can participate in reactions to form various polymer architectures. This versatility could lead to the development of furan-based polymers with tailored properties, potentially serving as sustainable alternatives to petroleum-derived plastics like polyethylene terephthalate (PET). rsc.org

Enzymatic polymerization is another green and sustainable approach for the synthesis of furan-based polymers. rug.nlnih.gov Biocatalysts, such as lipases, can be employed for the polymerization of derivatives of this compound under mild reaction conditions, further enhancing the sustainability of the process. rsc.org The use of bio-based solvents in these enzymatic polymerizations can also contribute to a more environmentally friendly production cycle. rsc.org

Furthermore, the furan moiety in the polymer backbone can impart unique properties, such as thermal stability and barrier properties. The Diels-Alder reaction of the furan ring is a particularly interesting feature that can be exploited for the creation of self-healing and recyclable polymers. researchgate.net This reversible covalent chemistry allows for the design of materials that can be repaired upon damage or deconstructed back to their monomers for chemical recycling, contributing to a circular materials economy.

The conversion of this compound into other valuable platform chemicals through biocatalytic cascades is another promising research direction. diva-portal.org Engineered enzymes could be used to selectively transform the functional groups of the molecule, leading to the efficient and sustainable production of a variety of bio-based chemicals.

| Application Area | Key Feature of this compound | Potential Sustainable Product | Enabling Technology |

|---|---|---|---|

| Bio-based Polymers | Carboxylic acid and aldehyde groups | Polyesters, Polyamides | Condensation Polymerization |

| Green Polymer Chemistry | Suitability for enzymatic reactions | Furan-based polymers | Enzymatic Polymerization |

| Circular Materials | Reversible Diels-Alder reactivity of the furan ring | Self-healing and recyclable polymers | Dynamic Covalent Chemistry |

| Platform Chemicals | Multiple functional groups for conversion | Various bio-based chemicals | Biocatalytic Cascades |

Q & A

Basic: What synthetic routes are most effective for preparing 3-(5-formylfuran-2-yl)prop-2-enoic acid, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via Knoevenagel condensation between 5-formylfuran-2-carbaldehyde and malonic acid derivatives under acidic or basic catalysis. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst type (e.g., piperidine or pyridine). Monitoring reaction progress via TLC or HPLC ensures intermediate control. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Answer:

Key techniques include:

- 1H/13C NMR : Assign peaks based on furan ring protons (δ 7.2–7.8 ppm), α,β-unsaturated carbonyl protons (δ 6.3–6.9 ppm), and formyl groups (δ 9.8–10.2 ppm).

- FT-IR : Confirm ester carbonyl (1700–1750 cm⁻¹) and conjugated double bonds (1600–1650 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns.

Cross-referencing with computational predictions (DFT-B3LYP/6-31G*) improves accuracy .

Basic: How does solvent choice impact the compound’s stability during storage and experimental workflows?

Answer:

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may promote hydrolysis under acidic/basic conditions. Non-polar solvents (e.g., hexane) reduce degradation but limit reactivity. Stability studies under varying pH (4–9) and temperature (−20°C to 25°C) recommend storing the compound in anhydrous DMSO at −20°C with desiccants to prevent formyl group oxidation .

Advanced: How can computational modeling (e.g., DFT) predict reactivity and guide synthetic modifications?

Answer:

DFT calculations (B3LYP/6-31G*) optimize geometry, predict frontier molecular orbitals (HOMO/LUMO), and simulate reaction pathways. For example:

- Electrophilic sites : The formyl group and α,β-unsaturated system show high electrophilicity.

- Nucleophilic attack : Amines or thiols preferentially react at the β-carbon of the acrylate moiety.

Such models inform regioselective functionalization strategies .

Advanced: How can researchers resolve contradictions in spectral data for structurally similar byproducts?

Answer:

Contradictions arise from rotational isomers or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals.

- X-ray crystallography : Resolve ambiguous stereochemistry.

- Dynamic NMR : Study temperature-dependent conformational changes.

For example, distinguishing between E/Z isomers of the acrylate group requires NOESY correlations .

Advanced: What methods quantify the compound’s reactivity with biological nucleophiles (e.g., thiols, amines)?

Answer:

- Kinetic assays : Monitor UV-Vis absorbance changes (e.g., thiol conjugation at 412 nm using Ellman’s reagent).

- LC-MS/MS : Track adduct formation (e.g., Michael adducts with glutathione).

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics.

These methods elucidate structure-activity relationships in biological systems .

Advanced: How do environmental factors (light, oxygen) influence degradation pathways, and how can stability be improved?

Answer:

Photodegradation studies under UV/visible light (300–500 nm) reveal radical-mediated oxidation of the formyl group. Accelerated stability testing (40°C/75% RH) combined with ESR spectroscopy identifies peroxide intermediates. Stabilization strategies:

- Antioxidants : Add BHT or ascorbic acid.

- Light-resistant packaging : Use amber vials or aluminum foil wrapping .

Advanced: What chromatographic techniques separate enantiomers or diastereomers of derivatives?

Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

- SFC (Supercritical Fluid Chromatography) : CO2/ethanol modifiers enhance resolution for polar derivatives.

- Capillary electrophoresis : Cyclodextrin additives resolve charged enantiomers.

Method selection depends on derivative polarity and scale .

Advanced: How can researchers validate the compound’s role in modulating enzymatic activity (e.g., kinase inhibition)?

Answer:

- Enzyme assays : Measure IC50 values using fluorescence-based kits (e.g., ADP-Glo™ for kinases).

- Molecular docking : Simulate binding poses with AutoDock Vina.

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd).

Cross-validation with mutagenesis studies identifies critical binding residues .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- DoE (Design of Experiments) : Optimize parameters (catalyst loading, stoichiometry) via response surface methodology.

- PAT (Process Analytical Technology) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.

- Crystallization engineering : Control polymorphism via anti-solvent addition rates.

Documentation of critical quality attributes (CQAs) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.